2-Phenylacetohydrazide
Overview
Description
2-Phenylacetohydrazide and its derivatives are of significant interest in the field of organic chemistry due to their potential applications in synthesizing various heterocyclic compounds. These compounds serve as key intermediates in the formation of tricyclic heterocycles, pyrazolones, and other complex structures with potential pharmacological activities .
Synthesis Analysis
The synthesis of 2-phenylacetohydrazide derivatives involves reactions with different acylating agents, esters, and acetylenes. For instance, 2-phenylazirine reacts with acid chlorides and anhydrides to yield oxazole derivatives, while reactions with phthalic and maleic anhydride lead to ring-cleavage products . Similarly, 2-piperidylacetohydrazides react with ethyl acetoacetate and other esters to produce pyrano[2,3-c]pyrazolones and related tricyclic heterocycles . Additionally, 1-acetyl-2-phenylacetylene reacts with thiocarbohydrazide to form bis(1-methyl-3-phenyl-2-propynylidene)carbonothioic dihydrazide, showcasing the versatility of these compounds in synthesis .
Molecular Structure Analysis
The molecular structures of 2-phenylacetohydrazide derivatives are characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structures of two N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides have been elucidated, revealing details about the configuration of the C=N bond and the conformation of the linker between the phenyl and thiophene rings .
Chemical Reactions Analysis
2-Phenylacetohydrazide derivatives undergo various chemical reactions that lead to the formation of complex molecules. The reaction mechanisms often involve the formation of intermediates that can cyclize to produce heterocyclic compounds. For instance, polylithiated 2'-phenylphenylacetohydrazides react with aromatic esters to form 1,2-dihydro-3H-pyrazol-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylacetohydrazide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring, such as hydroxy or methoxy groups, can affect the molecule's reactivity and the types of reactions it can participate in. The crystal packing and hydrogen bonding patterns in these compounds also contribute to their stability and solubility .
Scientific Research Applications
Spectroscopic and Biological Studies
Spectroscopic and Crystal Structural Studies : 2-Phenylacetohydrazide derivatives, particularly Schiff base derivatives, have been synthesized and studied. The derivatives and their copper complexes were structurally characterized through various spectroscopic methods and X-ray analysis. These studies unveiled their binuclear coordination and potential for forming five- and six-membered rings. The research also delved into their molecular geometries, global reactivity descriptors, and nonlinear optical properties (El‐Medani et al., 2020).
Biological and Antimicrobial Activities : These compounds, including their copper complexes, were evaluated for antimicrobial and antioxidant activities. Their interaction with DNA was also studied, suggesting that these complexes can bind to DNA via an intercalative mode, showing varying degrees of DNA binding potency (El‐Medani et al., 2020).
Antidiabetic Potential
- Development of Anti-diabetic Agents : 2-Phenylacetohydrazide has been employed in the synthesis of N-substituted acetamides, which demonstrated significant antidiabetic potential via inhibition of the α-glucosidase enzyme. These synthesized compounds were tested for their cytotoxicity and found to have low cytotoxicity, indicating their potential as lead molecules for further research in antidiabetic agents (Nazir et al., 2018).
Antimicrobial Activities
- Antimicrobial Activities of Hydrazide-Hydrazones : Hydrazide-hydrazones of phenylacetic and hydroxyacetic acid, synthesized using 2-Phenylacetohydrazide, displayed significant in vitro antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi belonging to Candida spp. Some compounds even outperformed commonly used antibiotics, indicating their potential as effective antimicrobial agents (Popiołek & Biernasiuk, 2016).
Enzymatic Activity and Binding
- Enzymatic Activity and Binding : 2-Phenylacetohydrazide derivatives have been observed to bind covalently with bovine serum amine oxidase (BSAO), affecting the enzyme's activity. This binding leads to distinct optical and circular dichroism absorptions, suggesting a potential avenue for exploring enzymatic activity modulation and protein interaction (Morpurgo et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-phenylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTCVTJCJMVIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061327 | |
Record name | 2-Phenylacetic hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylacetohydrazide | |
CAS RN |
937-39-3 | |
Record name | (2-Phenylacetyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylacetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylacetic hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylacetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenylacetohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Y5SE9D4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.